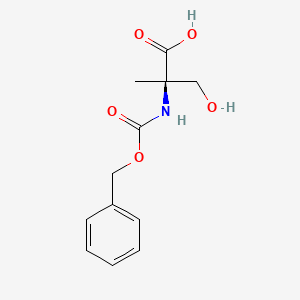
zinc;carbanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc carbanide is a compound that consists of zinc and carbon atoms. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is of significant interest due to its reactivity and the ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc carbanide can be synthesized through several methods. One common method involves the reaction of zinc chloride with a suitable carbon source under controlled conditions. Another method includes the reaction of zinc metal with organic halides in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, zinc carbanide is produced using large-scale reactors where zinc metal is reacted with carbon-containing compounds. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperatures and pressures to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Zinc carbanide undergoes various types of chemical reactions, including:
Oxidation: Zinc carbanide can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and hydrocarbons.
Substitution: Zinc carbanide can participate in substitution reactions where the carbon atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of zinc carbanide include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of zinc carbanide include zinc oxide, elemental zinc, hydrocarbons, and various substituted organic compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Zinc carbanide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various carbon-containing compounds.
Biology: Zinc carbanide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a therapeutic agent.
Industry: Zinc carbanide is used in the production of advanced materials, including catalysts and electronic components.
Mechanism of Action
The mechanism by which zinc carbanide exerts its effects involves the interaction of zinc and carbon atoms with various molecular targets. In biological systems, zinc carbanide can interact with enzymes and proteins, affecting their activity and function. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc carbanide include zinc oxide, zinc chloride, and zinc sulfate. These compounds share some chemical properties with zinc carbanide but differ in their reactivity and applications.
Uniqueness
Zinc carbanide is unique due to its ability to form various derivatives and its reactivity in different types of chemical reactions. Unlike other zinc compounds, zinc carbanide can participate in both organic and inorganic reactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C2H6Zn |
|---|---|
Molecular Weight |
95.4 g/mol |
IUPAC Name |
zinc;carbanide |
InChI |
InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 |
InChI Key |
JRPGMCRJPQJYPE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)




![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13397601.png)


![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)

![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13397635.png)

